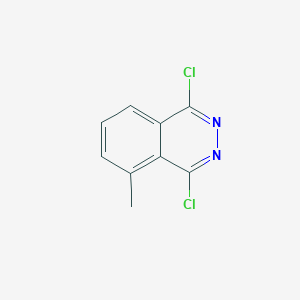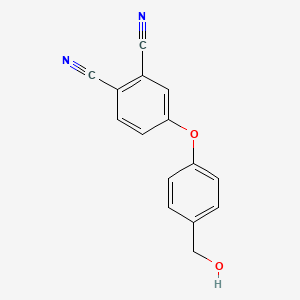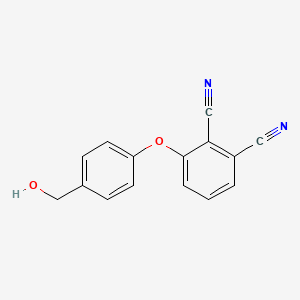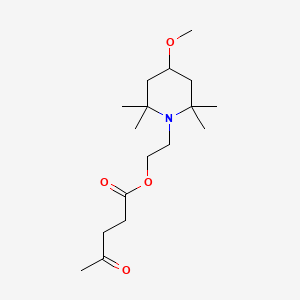
1,4-Dichloro-5-methylphthalazine
Descripción general
Descripción
1,4-Dichloro-5-methylphthalazine (DCM) is a heterocyclic organic compound belonging to the phthalazine family. It is a colorless, odorless, and non-volatile solid. DCM is a highly versatile compound, with a wide range of applications in both organic and inorganic chemistry. DCM is used in a variety of scientific and industrial applications, such as synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. It is also used as a reagent in the synthesis of other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Antifungal Activity
- Certain derivatives of phthalazinone, synthesized from polysubstituted phthalazinone derivatives, have demonstrated remarkable antifungal activity against various pathogenic yeasts and filamentous fungi. This includes activity against dermatophytes and Cryptococcus neoformans (Derita et al., 2013).
Synthesis Methods
- The 1,4-dichlorophthalazine has been utilized as a starting material in the preparation of a series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines. These are synthesized using a nucleophilic aromatic substitution and a palladium-catalyzed Suzuki cross-coupling (Guéry et al., 2001).
Anticancer Activities
- Novel 1,4-disubstituted phthalazines have been designed and synthesized, showing higher activity against cancer cell lines compared to cisplatin control in vitro (Li et al., 2006).
Antimicrobial Activities
- New derivatives synthesized from 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one and related compounds have exhibited good or moderate antimicrobial activities (Bektaş et al., 2007).
Herbicidal Properties
- 2-Substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives have been synthesized and shown to inhibit acetohydroxyacid synthase (AHAS), indicating potential as herbicidal agents (Li et al., 2006).
Phosphodiesterase (PDE IV) Inhibitors
- Certain phthalazine derivatives have been synthesized for their inhibitory activity toward phosphodiesterase-type IV (PDE IV), indicating potential applications in pharmaceuticals (Haack et al., 2005).
Phthalazine-Based Dendrimers
- Research has been conducted on the synthesis of novel 1,2,4-triazole dendrimers, in which phthalazine serves as a key heterocyclic building block, suggesting applications in areas where the large number of heteroatoms can be exploited (Maes et al., 2006).
Intramolecular Heterocyclization
- Studies on the base-catalyzed intramolecular heterocyclization of o-alkynylbenzhydrazides have demonstrated the formation of fused 4-R-methylphthalazin-1-ones, contributing to the understanding of phthalazine chemistry (Mikhailovskaya & Vasilevsky, 2010).
Catalytic Oxidation Processes
- Phthalazine-based diiron complexes have been utilized in the catalytic oxidation of alcohols and sulfides with hydrogen peroxide, showcasing the versatility of phthalazine derivatives in catalytic processes (Szávuly et al., 2014).
Synthesis and Cytotoxicity
- The synthesis and cytotoxic activity of various 1,4-dichlorobenzo[g]phthalazine derivatives have been explored, showing potential as DNA bisintercalators and antitumor agents (Rodríguez-Ciria et al., 2003).
Anticonvulsant Activity
- Novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones have been synthesized and tested for anticonvulsant activity, demonstrating effectiveness against audiogenic seizures in animal models (Grasso et al., 2000).
Propiedades
IUPAC Name |
1,4-dichloro-5-methylphthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)9(11)13-12-8(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLVRLGENAJCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697885 | |
| Record name | 1,4-Dichloro-5-methylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
678193-44-7 | |
| Record name | 1,4-Dichloro-5-methylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)







![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B3029425.png)